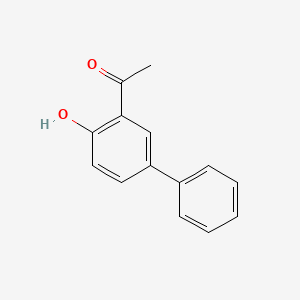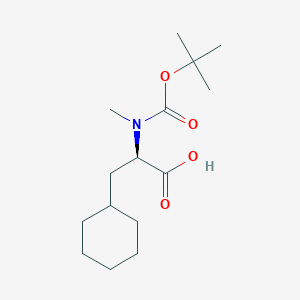![molecular formula C6H12N2S4 B3340051 methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate CAS No. 20721-48-6](/img/structure/B3340051.png)
methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate
Übersicht
Beschreibung
Methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate is a useful research compound. Its molecular formula is C6H12N2S4 and its molecular weight is 240.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Dimethyl N,N’-(ethylene)bisdithiocarbamate primarily targets metal-dependant and sulfhydryl enzyme systems in fungi, bacteria, plants, and insects, as well as mammals . These enzyme systems play crucial roles in various biological processes, including metabolic reactions and signal transduction.
Mode of Action
The compound interacts with its targets by exploiting its strong metal binding capacity . It acts as an enzyme inhibitor, inhibiting catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition is achieved by organic electrophiles (isocyanates, carbonyl disulfide, and isothiocyanates) generated by the metabolism of the parent molecules or by the coordinated metal ions .
Biochemical Pathways
The affected biochemical pathways primarily involve the disruption of metal-dependant and sulfhydryl enzyme systems . The inhibition of these enzymes can lead to a cascade of effects, disrupting various downstream biochemical pathways. The specific pathways affected can vary depending on the organism and the specific enzymes inhibited.
Pharmacokinetics
The pharmacokinetics of dimethyl N,N’-(ethylene)bisdithiocarbamate involves several stages, including absorption, biotransformation, and excretion . The compound is absorbed and then biotransformed, during which it generates organic electrophiles . These electrophiles are then involved in the inhibition of the target enzymes. The metabolites of the compound are then excreted .
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of key enzymes , leading to disruption of normal cellular functions . This can result in the death of the organism, such as fungi or bacteria, making the compound effective as a pesticide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of dimethyl N,N’-(ethylene)bisdithiocarbamate. For instance, the compound’s degradation in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis . Therefore, environmental conditions such as light exposure and pH can affect the compound’s stability and efficacy .
Biochemische Analyse
Biochemical Properties
Dimethyl N,N’-(ethylene)bisdithiocarbamate interacts with various enzymes, proteins, and other biomolecules. The mechanism of action exploits its strong metal binding capacity (with Cu (II), Fe (II), Fe (III), Co (II), Mn (II), Ni (II) and Pb (II)) acting as enzyme inhibitors . Indeed, it inhibits catalytic and regulatory thiol groups of cytoplasm constituents by organic electrophiles (isocyanates, carbonyl disulfide and isothiocyanates) generated by the metabolism of the parent molecules or by the coordinated metal ions (Zn (II) and Mn (II)) .
Cellular Effects
It is known that it has a broad spectrum of activity against various plant pathogens, including fungi, bacteria, plants, and insects
Molecular Mechanism
The molecular mechanism of Dimethyl N,N’-(ethylene)bisdithiocarbamate involves its strong metal binding capacity, acting as an enzyme inhibitor . It inhibits catalytic and regulatory thiol groups of cytoplasm constituents by organic electrophiles generated by the metabolism of the parent molecules or by the coordinated metal ions .
Temporal Effects in Laboratory Settings
Current studies suggest that the environmental degradation in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis .
Metabolic Pathways
It is known that it has a strong metal binding capacity, which suggests that it may interact with metal-dependent enzymes .
Transport and Distribution
Current studies suggest that it has a strong metal binding capacity, which may influence its localization or accumulation .
Subcellular Localization
Given its strong metal binding capacity, it may interact with metal-dependent enzymes in various cellular compartments .
Eigenschaften
IUPAC Name |
methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S4/c1-11-5(9)7-3-4-8-6(10)12-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUUDIJBRGBBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCCNC(=S)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Butoxyphenyl)formamido]-3-hydroxybutanoic acid](/img/structure/B3339970.png)

![1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3339992.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B3340010.png)
![(3R,4S)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-3-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile;hydrochloride](/img/structure/B3340025.png)


![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3340034.png)

![[4-(Difluoromethoxy)-3-methoxyphenyl]methanol](/img/structure/B3340041.png)



